molecular formula C17H18O4S2 B270336 1-Methyl-4-({3-[(4-methylphenyl)sulfonyl]-1-propenyl}sulfonyl)benzene

1-Methyl-4-({3-[(4-methylphenyl)sulfonyl]-1-propenyl}sulfonyl)benzene

Cat. No. B270336
M. Wt: 350.5 g/mol
InChI Key: PLQGRXWIAWIVKN-KGVSQERTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-({3-[(4-methylphenyl)sulfonyl]-1-propenyl}sulfonyl)benzene, also known as MS-275 or Entinostat, is a synthetic compound that belongs to the class of benzamide histone deacetylase inhibitors. It has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment and other diseases.

Mechanism of Action

1-Methyl-4-({3-[(4-methylphenyl)sulfonyl]-1-propenyl}sulfonyl)benzene exerts its anti-cancer effects by inhibiting the activity of HDACs, which leads to the accumulation of acetylated histones. This results in changes in chromatin structure and gene expression, leading to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 1-Methyl-4-({3-[(4-methylphenyl)sulfonyl]-1-propenyl}sulfonyl)benzene has been found to have other biochemical and physiological effects. It has been shown to improve memory and cognitive function in animal models of Alzheimer's disease, as well as to have anti-inflammatory and immunomodulatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-Methyl-4-({3-[(4-methylphenyl)sulfonyl]-1-propenyl}sulfonyl)benzene is its specificity for HDACs, which makes it a useful tool for studying the role of these enzymes in various biological processes. However, its potency and selectivity can vary depending on the cell type and experimental conditions, which can limit its use in certain applications.

Future Directions

There are several future directions for research on 1-Methyl-4-({3-[(4-methylphenyl)sulfonyl]-1-propenyl}sulfonyl)benzene. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of 1-Methyl-4-({3-[(4-methylphenyl)sulfonyl]-1-propenyl}sulfonyl)benzene. Another area is the investigation of its potential therapeutic applications in other diseases, such as neurodegenerative disorders and autoimmune diseases. Additionally, further studies are needed to elucidate the mechanisms underlying its effects on memory and cognitive function.

Synthesis Methods

1-Methyl-4-({3-[(4-methylphenyl)sulfonyl]-1-propenyl}sulfonyl)benzene can be synthesized through a multi-step process involving the reaction of 4-methylbenzenesulfonyl chloride with 3-(prop-2-en-1-ylsulfonyl)aniline, followed by the reaction with 1-methyl-4-nitrobenzene and reduction with palladium on carbon.

Scientific Research Applications

1-Methyl-4-({3-[(4-methylphenyl)sulfonyl]-1-propenyl}sulfonyl)benzene has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. By inhibiting HDACs, 1-Methyl-4-({3-[(4-methylphenyl)sulfonyl]-1-propenyl}sulfonyl)benzene can induce cell cycle arrest, apoptosis, and differentiation in cancer cells.

properties

Product Name

1-Methyl-4-({3-[(4-methylphenyl)sulfonyl]-1-propenyl}sulfonyl)benzene

Molecular Formula

C17H18O4S2

Molecular Weight

350.5 g/mol

IUPAC Name

1-methyl-4-[(E)-3-(4-methylphenyl)sulfonylprop-2-enyl]sulfonylbenzene

InChI

InChI=1S/C17H18O4S2/c1-14-4-8-16(9-5-14)22(18,19)12-3-13-23(20,21)17-10-6-15(2)7-11-17/h3-12H,13H2,1-2H3/b12-3+

InChI Key

PLQGRXWIAWIVKN-KGVSQERTSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)C/C=C/S(=O)(=O)C2=CC=C(C=C2)C

SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC=CS(=O)(=O)C2=CC=C(C=C2)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC=CS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.